molecular formula C6H5IN4 B11780053 3-Iodoimidazo[1,2-b]pyridazin-6-amine

3-Iodoimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B11780053
M. Wt: 260.04 g/mol
InChI Key: KSGQSXVOQGZLFI-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-b]pyridazine (B131497) Core as a Privileged Scaffold in Chemical Research

The imidazo[1,2-b]pyridazine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. chemicalbook.comnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. The significance of this scaffold is underscored by its presence in a wide array of compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic properties. nih.govnih.gov

The resurgence of interest in this heterocyclic system can be partly attributed to the success of the kinase inhibitor ponatinib (B1185), which features an imidazo[1,2-b]pyridazine core. nih.gov The scaffold's rigid, planar structure and the specific arrangement of its nitrogen atoms allow for a variety of interactions with biological macromolecules, making it an attractive starting point for the design of new therapeutic agents. Researchers have explored the introduction of various substituents at different positions of the imidazo[1,2-b]pyridazine ring to modulate the biological activity and pharmacokinetic properties of the resulting derivatives. nih.gov

Structural Classification and Nomenclature of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

This compound belongs to the family of substituted imidazo[1,2-b]pyridazines. The core of the molecule is the imidazo[1,2-b]pyridazine ring system, which is formed by the fusion of an imidazole (B134444) ring and a pyridazine (B1198779) ring. The numbering of this bicyclic system follows established rules for fused heterocycles, with the bridgehead nitrogen atom designated as position 4.

The systematic IUPAC name for this compound is This compound . This name is derived as follows:

imidazo[1,2-b]pyridazine : This indicates the fusion of an imidazole ring and a pyridazine ring. The "[1,2-b]" specifies the mode of fusion, where the imidazole ring is attached at the 1 and 2 positions to the 'b' face (the bond between atoms 2 and 3) of the pyridazine ring.

3-iodo : This prefix indicates the presence of an iodine atom attached to the carbon atom at position 3 of the imidazo[1,2-b]pyridazine ring.

6-amine : This suffix denotes an amino group (-NH2) substituted at position 6 of the ring system.

The structure of this compound is characterized by the presence of both an electron-donating amino group and an electron-withdrawing, bulky iodine atom. These substituents are expected to significantly influence the electronic properties and steric profile of the molecule, which in turn would affect its chemical reactivity and biological activity.

Historical Context and Evolution of Research on Imidazo[1,2-b]pyridazine Derivatives

Research into imidazo[1,2-b]pyridazine derivatives has a history spanning several decades, with a notable review covering the period from 1966 to the present day. nih.gov Early investigations focused on the synthesis and fundamental chemical properties of this heterocyclic system. Over time, the discovery of significant biological activities associated with this scaffold led to a surge in research aimed at exploring its therapeutic potential.

The evolution of research in this area has been marked by the development of more sophisticated synthetic methodologies, allowing for the preparation of a wide range of derivatives with diverse substitution patterns. researchgate.net This has enabled systematic structure-activity relationship (SAR) studies, providing valuable insights into how different functional groups at various positions on the imidazo[1,2-b]pyridazine ring influence biological activity. The successful development of compounds like ponatinib has further fueled interest in this scaffold, leading to its exploration in the context of various diseases, including cancer and inflammatory disorders. nih.gov While extensive research has been conducted on the broader class of imidazo[1,2-b]pyridazines, specific and detailed research on this compound remains limited in the public domain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

3-iodoimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C6H5IN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H,(H2,8,10)

InChI Key

KSGQSXVOQGZLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1N)I

Origin of Product

United States

Elucidation of Structure Activity Relationships Sar for 3 Iodoimidazo 1,2 B Pyridazin 6 Amine Derivatives

Positional Effects of Substitution on Biological Efficacy

The iodine atom at the C-3 position is a critical feature influencing the biological activity of these compounds. It often serves as a key interaction point with the target protein or as a handle for further chemical modification. For instance, in the development of IKKβ inhibitors, the 3-position of the imidazo[1,2-b]pyridazine (B131497) scaffold was a key area for optimization. nih.gov The introduction of an iodine atom can significantly alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for a specific target.

While direct SAR studies focusing solely on the iodine at C-3 are limited in the public domain, its presence is often a precursor for introducing other functional groups via cross-coupling reactions, such as the Suzuki cross-coupling. researchgate.net This allows for the exploration of a wide range of substituents at this position to probe the binding pocket of the target enzyme. For example, in the context of kinase inhibitors, the group at C-3 can be tailored to interact with specific residues in the ATP-binding site.

In the development of ligands for β-amyloid plaques, various substitutions at the 6-position of the imidazo[1,2-b]pyridazine core were evaluated. nih.govnih.gov The binding affinities of these compounds were found to be highly dependent on the modifications at this position, with Ki values ranging from 11.0 to over 1000 nM. nih.govnih.gov For instance, a methylthio group at C-6 demonstrated higher affinity than a methoxyl group. nih.gov This highlights the sensitivity of the target's binding pocket to even subtle changes at this position.

Interactive Table: SAR at Position 6 for β-Amyloid Plaque Ligands

Compound R at Position 6 Ki (nM) nih.gov
3 -OCH3 47.0 ± 5.0
4 -SCH3 11.0 ± 1.0
5 -OCH2CH2F 80.0 ± 9.0

| 6 | -SCH2CH2F | 35.0 ± 4.0 |

Substitutions at the C-2 position and other locations on the imidazo[1,2-b]pyridazine ring also play a significant role in modulating biological activity. In the context of β-amyloid plaque imaging agents, a 2-N,N-dimethylaminophenyl moiety was found to be a potential requirement for desirable binding affinities. nih.gov Replacing the phenyl ring at this position with pyridinyl or thiophenyl rings resulted in a significant reduction in binding affinity. nih.gov

For DYRK1A kinase inhibitors, methylation at the 2-position of the imidazo[1,2-b]pyridazine core improved binding affinity. cardiff.ac.uk However, larger substituents at this position were not well-tolerated. cardiff.ac.uk Furthermore, methyl substituents at positions 7 and 8 were also found to be detrimental to binding affinity. cardiff.ac.uk This indicates that the steric bulk and electronic nature of substituents at these positions are critical for effective interaction with the target kinase.

Stereochemical Influences on Ligand-Target Interactions

Stereochemistry can play a profound role in the interaction between a ligand and its biological target. In the case of imidazo[1,2-b]pyridazine derivatives, the introduction of chiral centers can lead to enantiomers with significantly different biological activities.

For instance, in a series of Haspin kinase inhibitors, chiral prolinol derivatives were introduced at the C-6 position. tandfonline.com The resulting compounds, 25 (R) and 26 (S) , were both found to be highly active, but a preference for the (S)-configuration was observed. tandfonline.com This stereochemical preference highlights the specific three-dimensional arrangement required for optimal interaction with the kinase active site. When a morpholine (B109124) ring was introduced, the position of the heteroatoms had a significant impact on activity, with derivatives 21 (S) and 22 (R) being the most potent Haspin inhibitors in the series. tandfonline.com

Structure-Activity Relationships for Specific Target Classes

The versatility of the imidazo[1,2-b]pyridazine scaffold has allowed for its development as an inhibitor for a wide range of biological targets, including kinases, calcium channels, and as ligands for amyloid plaques. nih.govresearchgate.netnih.gov

Kinases: The imidazo[1,2-b]pyridazine core is a well-established "privileged scaffold" in the design of kinase inhibitors. nih.gov The successful development of ponatinib (B1185), a multi-targeted tyrosine kinase inhibitor, has spurred further interest in this area. rsc.org SAR studies have been crucial in developing potent and selective inhibitors for various kinases, including cyclin-dependent kinases (CDKs), DYRKs, CLKs, and PIM kinases. researchgate.netcardiff.ac.uksemanticscholar.org For Tyk2 JH2 inhibitors, modifications at the C-3 amide side chain and the N1-substituent on the 2-oxo-1,2-dihydropyridine ring at C-6 were explored to improve potency and metabolic stability. nih.gov

Interactive Table: IC50 Values of Imidazopyridazine Derivatives on Haspin Kinase tandfonline.com

Compound Configuration IC50 (nM)
21 S 6
22 R 12
23 R 25
24 S 20
25 R 60

| 26 | S | 35 |

Calcium Channels: Certain imidazo[1,2-b]pyridazine derivatives have been identified as blockers of human Cav3.1 voltage-gated calcium channels, suggesting their potential as antiepileptic drugs. researchgate.net

Amyloid Plaques: A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.govnih.gov The binding affinity of these compounds was found to be highly dependent on the substitution patterns at the C-2 and C-6 positions. nih.gov Specifically, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed a high binding affinity (Ki = 11.0 nM) and is considered a promising candidate for the development of PET radiotracers for imaging Aβ plaques. nih.govnih.gov

Molecular Target Identification and Mechanistic Insights into 3 Iodoimidazo 1,2 B Pyridazin 6 Amine Activity

Kinase Inhibition Profiles and Mechanisms

The imidazo[1,2-b]pyridazine (B131497) scaffold is recognized as a core structure for the development of allosteric inhibitors targeting the pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2), a member of the Janus Kinase (JAK) family. rsc.orgnih.gov This allosteric inhibition mechanism is significant as it offers a pathway to achieving high selectivity over other JAK family members (JAK1, JAK2, JAK3) and the catalytically active JH1 domain of TYK2. nih.govresearchgate.net Ligands binding to the JH2 domain can modulate the activity of the JH1 domain, thereby suppressing cytokine-mediated signaling. rsc.orgresearchgate.net

Research into imidazo[1,2-b]pyridazine derivatives has led to the discovery of potent and selective TYK2 JH2 inhibitors. nih.govnih.gov For instance, extensive structure-activity relationship (SAR) studies have explored modifications at various positions of the imidazo[1,2-b]pyridazine ring to enhance binding affinity and cellular potency. nih.gov One notable derivative, compound 6 , demonstrated a high degree of selectivity, inhibiting TYK2 JH2 with a Ki of 0.086 nM and displaying over 10,000-fold selectivity against a panel of 230 other kinases, including other JAKs which were inhibited only at concentrations greater than 2 μM. nih.gov This inhibition is achieved by binding to the JH2 domain and allosterically regulating the kinase activity of the JH1 domain. researchgate.net

However, specific inhibitory data, such as IC50 or Ki values, for 3-Iodoimidazo[1,2-b]pyridazin-6-amine against any member of the JAK family, including the TYK2 JH2 domain, are not available in the reviewed literature.

The imidazo[1,2-b]pyridazine structure has been identified as a scaffold for inhibitors of both MAP kinase-interacting kinases (MNKs) and Abelson (Abl) tyrosine kinase.

For MNK1 and MNK2, a series of imidazopyridazine-based compounds have been developed. One such derivative, compound 20j , was shown to have excellent inhibitory activity against both MNK1 and MNK2. nih.gov This compound suppressed the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a downstream target of MNKs, with an IC50 of 90.5 nM in HeLa cells. nih.gov

In the context of Abl kinase, a potent, orally active pan-inhibitor of the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, including the drug-resistant T315I mutant, was developed incorporating an imidazo[1,2-b]pyridazine moiety. This compound, AP24534 (Ponatinib), demonstrated low nanomolar IC50 values against both native and T315I mutant BCR-ABL. nih.gov The imidazo[1,2-b]pyridazine portion of the molecule forms a key hydrogen bond interaction with the hinge residue MET318 in the ATP-binding pocket of the kinase. mdpi.com

Despite the established activity of the core scaffold, specific data on the inhibitory activity of This compound against MNK1, MNK2, or Abl kinases have not been reported in the available scientific literature.

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of Haspin kinase, a serine/threonine kinase crucial for cell division. The mechanism of inhibition for this class of compounds has been determined to be ATP-competitive. nih.govresearchgate.net

In one study, an ATP competition assay was performed with an imidazo[1,2-b]pyridazine derivative, compound 12 . The results clearly demonstrated competition with ATP, as the IC50 value for Haspin inhibition increased from 6 nM at a low ATP concentration (5 µM) to 950 nM at a high ATP concentration (240 µM). nih.gov Co-crystal structures of Haspin in complex with these inhibitors confirmed that they bind in the ATP pocket, with the imidazopyridazine group interacting with the catalytic lysine and the hinge region of the kinase. nih.gov This research led to the development of potent inhibitors with IC50 values in the low nanomolar range (6 to 100 nM). nih.gov

However, the inhibitory activity and binding mechanism of This compound specifically against Haspin kinase have not been documented in the reviewed sources.

The imidazo[1,2-b]pyridazine scaffold is a key feature of a class of inhibitors developed for Transforming Growth Factor-β Activated Kinase (TAK1). nih.govrsc.org These compounds have shown potent activity at nanomolar concentrations. nih.govrsc.org

A lead compound from this series, compound 26 , which features a substituted imidazo[1,2-b]pyridazine core, was found to inhibit the enzymatic activity of TAK1 with an IC50 of 55 nM. nih.gov This potency was significantly greater than that of the known TAK1 inhibitor, takinib, which had an IC50 of 187 nM under the same conditions. nih.gov

While the imidazo[1,2-b]pyridazine core is clearly active against TAK1, specific inhibitory data for This compound against this kinase is not present in the available literature.

Imidazo[1,2-b]pyridazines have been identified as a potent and selective class of inhibitors for Cyclin-Dependent Kinases (CDKs), with a particular emphasis on CDK2. researchgate.net Modification of related scaffolds led to the discovery of imidazo[1,2-b]pyridazine derivatives with high potency and selectivity for CDK2 over other kinases. researchgate.net

For example, compound 47 from this series was found to inhibit CDK2 with an IC50 of 3 nM. It demonstrated 100-fold selectivity over CDK1 and greater than 3000-fold selectivity over a panel of 12 other kinases. researchgate.net

While the general class of compounds shows significant promise as CDK2 inhibitors, there is no specific information available in the reviewed literature regarding the inhibitory activity or CDK2 selectivity of This compound .

The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop potent and highly selective irreversible inhibitors of Bruton's Tyrosine Kinase (BTK). nih.gov

A key example from this research is compound 22 , an imidazo[1,2-b]pyridazine derivative that exhibited potent BTK inhibition with an IC50 of 1.3 nM. Furthermore, this compound showed excellent selectivity when tested against a panel of 310 other kinases. nih.gov

Although this demonstrates the potential of the imidazo[1,2-b]pyridazine core for BTK inhibition, no specific inhibitory data for This compound against BTK has been reported in the scientific literature reviewed for this article.

Inhibition of Parasitic Kinases (e.g., Plasmodium falciparum CLK1)

The imidazo[1,2-b]pyridazine scaffold has been identified as a potent inhibitor of various eukaryotic protein kinases, including those essential for the survival of parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov A study exploring 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives found that these compounds are particularly effective against CDC-like kinases (CLKs), which are crucial for the parasite's life cycle. nih.gov

Specifically, these derivatives demonstrated potent inhibition of Plasmodium falciparum CLK1 (PfCLK1). One of the most selective compounds from the series, identified as 20a , exhibited significant inhibitory activity against PfCLK1 with a half-maximal inhibitory concentration (IC50) of 32 nM. nih.gov This compound also showed high selectivity for other kinases, including human CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM). nih.gov The findings suggest that the imidazo[1,2-b]pyridazine core can serve as a foundational structure for developing selective kinase inhibitors targeting parasitic infections. nih.gov

Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivative (20a) Against Various Kinases
Kinase TargetIC50 (nM)
Plasmodium falciparum CLK1 (PfCLK1)32
Human CLK444
Human DYRK1A50
Human CLK182

Modulation of Ion Channels: Voltage-Gated Calcium Channels (e.g., hCav3.1)

Derivatives of the 2-phenylimidazo[1,2-b]pyridazine nucleus have been identified as blockers of human T-type voltage-gated calcium channels, specifically the hCav3.1 subtype. nih.gov These channels are implicated in various physiological processes, including neuronal excitability, and are considered targets for conditions like epilepsy.

In a study focused on developing antiepileptic agents, two compounds, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2) , were shown to act as hCav3.1 channel blockers. nih.gov Molecular modeling of their interaction with the hCav3.1 channel suggested a binding mode that partially mirrors that of the known selective Cav3.1 blocker, Z944. This activity establishes the imidazo[1,2-b]pyridazine scaffold as a promising candidate for the development of modulators for specific ion channels. nih.gov

Interaction with Protein Aggregates: Ligand Binding to Beta-Amyloid Plaques

The imidazo[1,2-b]pyridazine structure has been investigated for its ability to bind to beta-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. nih.govacs.orgnih.gov A series of derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates, demonstrating that the substitution patterns on the core structure significantly influence this interaction. nih.gov

The binding affinities, measured by inhibition constant (Ki) values, ranged from 11.0 nM to over 1000 nM. nih.govacs.org Notably, a derivative featuring an iodine atom, 2-(4′-Dimethylaminophenyl)-6-iodoimidazo[1,2-b]pyridazine , displayed a strong binding affinity with a Ki value of 103.2 ± 15.5 nM. nih.gov This indicates that halogenated imidazo[1,2-b]pyridazines can effectively interact with Aβ aggregates, positioning them as potential scaffolds for developing diagnostic imaging agents for Alzheimer's disease. nih.gov

In Vitro Binding Affinity (Ki) of Selected Imidazo[1,2-b]pyridazine Derivatives to Aβ Plaques
CompoundSubstitution PatternKi (nM) ± SD
42-(4'-Dimethylaminophenyl)-6-(methylthio)11.0 ± 2.1
102-(4'-Dimethylaminophenyl)-6-iodo103.2 ± 15.5
122-(4'-Methylaminophenyl)-6-iodo145.7 ± 20.3
132-(4'-Aminophenyl)-6-iodo453.0 ± 55.1

Mechanisms of Antimicrobial and Antifungal Action against Phytopathogens

Imidazo[1,2-b]pyridazine derivatives have demonstrated significant, broad-spectrum antifungal activity against a variety of plant pathogenic fungi. nih.govnih.gov Studies have shown these compounds to be effective against fungi such as Alternaria alternata, Pyricularia oryzae, and Valsa mali. nih.govnih.gov

The mechanism of action for this class of compounds involves multiple disruptive effects on fungal cells. Preliminary mechanistic studies on a lead compound from one series indicated that it exerts its antifungal effects by inhibiting spore germination and the growth of the germ tube. nih.gov Furthermore, the compound was found to disrupt the integrity and permeability of the mycelial cell wall, leading to cell death. nih.gov The structure-activity relationship analyses revealed that the specific substituents on the imidazo[1,2-b]pyridazine core are critical for enhancing the antifungal potency. nih.gov

Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives Against Phytopathogenic Fungi
PathogenCommon Disease CausedActivity Noted
Valsa maliApple cankerPotent inhibitory activity
Fusarium solaniRoot rotPotent inhibitory activity
Alternaria brassicaeBlack spot of crucifersPotent inhibitory activity
Alternaria alternataLeaf spot, blightPotent inhibitory activity
Pyricularia oryzaeRice blastExcellent activity
Corn Curvalaria Leaf SpotLeaf spot of cornExcellent activity

Neuroprotective Modulatory Pathways, including Reduction of Reactive Oxygen Species Release

In addition to their ion channel modulating effects, certain imidazo[1,2-b]pyridazine derivatives have demonstrated significant neuroprotective properties. nih.gov The compounds DM1 and DM2 , which act as hCav3.1 channel blockers, were also assessed for their ability to protect against oxidative stress in C6 rat brain glioma cells. nih.gov

The study found that these compounds exhibited significant in vitro neuroprotective activity, which was linked to their ability to reduce the release of reactive oxygen species (ROS). nih.gov Oxidative stress from excessive ROS is a key factor in neuronal damage in various neurological disorders. The ability of the imidazo[1,2-b]pyridazine scaffold to mitigate ROS release highlights a potential mechanism for neuroprotection, suggesting that these compounds could have therapeutic applications in diseases characterized by oxidative neuronal damage. nih.gov

Computational Chemistry and Structural Biology Approaches in the Study of 3 Iodoimidazo 1,2 B Pyridazin 6 Amine

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational tool used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. For the imidazo[1,2-b]pyridazine (B131497) scaffold, docking studies have been instrumental in elucidating binding modes within the ATP-binding sites of various protein kinases, such as Tyrosine Kinase 2 (Tyk2), Haspin, and PIM kinases. nih.govnih.govsemanticscholar.org

These studies consistently show that the core scaffold acts as a "hinge-binder," a common motif for kinase inhibitors. The nitrogen atoms within the imidazo[1,2-b]pyridazine ring system typically form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. For example, in studies of Tyk2 inhibitors, the N1 atom of the imidazopyridazine core forms a hydrogen bond with the NH of Val690 in the hinge region. nih.gov

Docking simulations also guide the derivatization of the core structure. By analyzing the docked pose, researchers can identify pockets within the active site that can accommodate additional functional groups. Substitutions at the C-3 and C-6 positions are systematically explored in silico to predict their impact on binding affinity and selectivity. For instance, docking of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives into the active sites of kinases like CSF1R, ErbB2, and BRAF helped rationalize their observed anticancer activities against specific cell lines. nih.gov

Table 1: Representative Protein Targets for Imidazo[1,2-b]pyridazine Derivatives Studied by Molecular Docking

Target ProteinTherapeutic AreaKey Finding from Docking
Tyk2 (JH2 Domain)Autoimmune DiseasesIdentified key hydrogen bonds with the hinge region and gatekeeper residues. nih.gov
Haspin KinaseCancerGuided optimization of the lead structure to improve potency into the nanomolar range. nih.gov
PIM KinasesCancer (Leukemia)Revealed an unusual binding mode not interacting with the hinge region, explaining selectivity. semanticscholar.org
IRAK4Cancer (Lymphoma)Aided in the design and rationalization of structure-activity relationships for potent inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Elucidation

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. MD simulations are employed to assess the stability of the docked conformation, analyze the flexibility of the ligand and protein, and refine the understanding of the binding interactions.

For kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold, MD simulations can validate the stability of the key hydrogen bonds predicted by docking. By simulating the protein-ligand complex in a solvent environment, researchers can observe whether the initial docked pose is maintained or if the ligand shifts to an alternative, more stable conformation. These simulations provide insights into the conformational changes that both the ligand and the protein may undergo upon binding. mdpi.com

Furthermore, MD simulations are crucial for calculating binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This analysis can help rank potential inhibitors more accurately than docking scores alone and provide a deeper understanding of the energetic contributions (e.g., electrostatic vs. van der Waals forces) that drive the binding event.

X-ray Crystallography and Co-crystal Structure Analysis of Compound-Target Complexes

X-ray crystallography provides high-resolution, experimental evidence of how a ligand binds to its protein target. The determination of co-crystal structures of imidazo[1,2-b]pyridazine derivatives complexed with their target kinases has been a critical step in many drug discovery programs, confirming computational predictions and revealing precise atomic-level interactions. nih.govsemanticscholar.org

For example, a co-crystal structure of an imidazo[1,2-b]pyridazine derivative (compound 6c ) bound to the Tyk2 JH2 pseudokinase domain confirmed the binding mode predicted by docking. nih.gov The structure revealed a detailed network of interactions, including two key hydrogen bond networks: one at the hinge region involving Val690 and another near the gatekeeper residue involving Lys642 and Glu688 via a bridging water molecule. nih.gov Similarly, the co-crystal structure of a derivative with Haspin kinase showed the inhibitor in a planar conformation, with the imidazopyridazine group extending into the ATP pocket and interacting with the catalytic lysine (Lys511). nih.gov

These crystal structures are invaluable for structure-based drug design as they:

Confirm the binding mode: Validating the predictions from molecular docking.

Reveal key interactions: Highlighting specific hydrogen bonds, hydrophobic interactions, and water-mediated contacts.

Identify opportunities for optimization: Showing solvent-exposed regions where modifications can be made to improve properties like solubility or potency without disrupting essential binding interactions. rsc.org

Table 2: Published Co-crystal Structures of Imidazo[1,2-b]pyridazine Derivatives with Protein Targets

Derivative ClassTarget ProteinPDB CodeKey Structural Insight
Tyk2 InhibitorTyk2 (JH2 Domain)Not specifiedConfirmed hinge binding and a water-mediated hydrogen bond network. nih.gov
Haspin InhibitorHaspin KinaseNot specifiedShowed planar conformation and interaction with catalytic Lys511. nih.gov
PIM-1 InhibitorPIM-1 KinaseNot specifiedRevealed a unique binding mode interacting with the N-terminal lobe, not the hinge. semanticscholar.org

De Novo Drug Design and Lead Optimization Strategies Guided by Computational Models

Computational models are central to the lead optimization of the imidazo[1,2-b]pyridazine scaffold. Starting from a core structure, such as that provided by 3-Iodoimidazo[1,2-b]pyridazin-6-amine, computational techniques guide the iterative process of chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The 3-iodo group is a particularly useful synthetic handle, allowing for the introduction of a wide variety of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). researchgate.netnih.gov Structure-based design, informed by docking and crystallography, helps chemists decide which fragments to couple at this position. For example, if a crystal structure reveals an unexplored hydrophobic pocket adjacent to the C-3 position, computational models can be used to screen virtual libraries of fragments to find those that best fit this pocket and are synthetically accessible.

This strategy was successfully employed in the development of Tyk2 inhibitors, where modifications at the C-3 and C-6 positions were guided by structural analysis to improve cellular potency and metabolic stability. nih.gov The optimization of Haspin inhibitors also relied on a combination of crystal structures and docking models to rapidly improve inhibitory activity from micromolar to low nanomolar levels. nih.govtandfonline.com

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For the imidazo[1,2-b]pyridazine series, pharmacophore models can be generated based on the co-crystal structure of a potent inhibitor or a set of known active compounds. These models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov

Once a validated pharmacophore model is created, it can be used as a 3D query to perform virtual screening of large chemical databases. researchgate.net This process rapidly filters millions of compounds to identify novel molecules that possess the key pharmacophoric features and are therefore likely to bind to the target of interest. This approach is highly effective for scaffold hopping—finding new core structures that mimic the binding mode of the original imidazo[1,2-b]pyridazine series but may have different chemical properties, potentially leading to improved drug-like characteristics or novel intellectual property. Studies on the related imidazopyridine scaffold have successfully used this approach to identify new B-Raf kinase inhibitors. nih.gov

Advanced Derivatization and Scaffold Modification of 3 Iodoimidazo 1,2 B Pyridazin 6 Amine

Strategic Functionalization for Improved Potency and Selectivity

The modification of the imidazo[1,2-b]pyridazine (B131497) scaffold is a key strategy for enhancing the potency and selectivity of drug candidates. Research has demonstrated that targeted substitutions at various positions of the ring system can significantly influence binding affinity for targets such as Tyrosine Kinase 2 (Tyk2) and Tropomyosin receptor kinases (TRKs), as well as β-amyloid plaques. nih.govnih.govnih.govnih.gov

In the development of Tyk2 JH2 inhibitors, structure-activity relationship (SAR) studies at the C3 position have been particularly fruitful. nih.govnih.gov For instance, modifications to an amide side chain at this position have shown that even small changes to the substituent can lead to significant gains in potency. The substitution of an N-cyclopropyl group with an enantiomerically pure (1R,2S)-2-fluorocyclopropyl group was found to enhance Tyk2 JH2 binding affinity by fourfold. nih.gov

Compound IDR² Substituent (at C3 Amide)Tyk2 JH2 Kᵢ (nM)
6e N-cyclopropyl~0.34
6n N-isopropyl~0.15
6o N-cyclobutyl~0.34
6 (1R,2S)-2-fluorocyclopropyl0.086

Data sourced from a study on Tyk2 JH2 inhibitors. nih.gov

Similarly, for the development of agents targeting β-amyloid plaques, substitutions at the 6-position of the imidazo[1,2-b]pyridazine ring have been shown to be critical for binding affinity. A series of derivatives were synthesized and evaluated, showing that binding affinities could range from over 1000 nM down to 11.0 nM depending on the nature of the substituent at this position. nih.gov The 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine derivative, in particular, demonstrated high affinity. nih.gov

Compound6-Position SubstituentBinding Affinity Kᵢ (nM)
2b -Cl1000
3 -OCH₃158.3
4 -SCH₃11.0

Data from in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.gov

Furthermore, in the pursuit of second-generation TRK inhibitors, a series of novel imidazo[1,2-b]pyridazine derivatives were developed to overcome acquired resistance mutations. The representative compound, 15m, showed potent inhibition against both wild-type TRK and clinically relevant mutant forms. nih.gov

TargetIC₅₀ (nM) for Compound 15m
TRKWT0.08
TRKG595R2.14
TRKG667C0.68

Data from a study on imidazo[1,2-b]pyridazine derivatives as TRK inhibitors. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug design used to discover novel chemical entities, improve drug-like properties, and navigate patent landscapes while retaining biological activity. nih.govnih.gov Bioisosterism involves the substitution of atoms or groups with other moieties that possess similar physical or chemical properties, leading to comparable biological effects. nih.gov Scaffold hopping is a more substantial evolution, replacing the central core of a molecule with a topologically distinct framework to mimic the spatial arrangement of key functional groups. researchgate.net

These principles have been applied to the imidazo[1,2-b]pyridazine family. For example, imidazo[1,2-b]pyridazine derivatives were specifically designed as bioisosteric analogues of IMPY, a known imaging agent for β-amyloid plaques. nih.gov In this case, a carbon-hydrogen (CH) group in the six-membered ring of the parent scaffold was replaced with a nitrogen atom (N). This substitution was reasoned to be an effective method for reducing the compound's lipophilicity, which in turn could decrease non-specific binding in biological systems. nih.gov

The discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors also highlights the utility of scaffold hopping as a strategy to identify novel core structures for targeting specific kinases. nih.gov This approach allows researchers to move from a known chemical series to a new one, such as the imidazo[1,2-b]pyridazine scaffold, which may offer advantages in terms of potency, selectivity, or pharmacokinetic profile.

Development of Novel Heterocyclic Conjugates (e.g., Thiazolidin Amides)

A productive strategy for enhancing biological activity involves the conjugation of the imidazo[1,2-b]pyridazine scaffold with other heterocyclic systems known for their pharmacological relevance. This approach aims to create hybrid molecules that incorporate multiple active pharmacophores within a single molecular framework. derpharmachemica.com

One notable example is the synthesis of imidazo[1,2-b]pyridazine-linked thiazolidin amides. Researchers have successfully incorporated a thiazolidinone moiety into the imidazo[1,2-b]pyridazine ring system. derpharmachemica.com Thiazolidinones are a well-established class of heterocyclic compounds with a wide range of biological activities. The rationale behind this conjugation is that the resulting molecule, containing imidazole (B134444), pyridazine (B1198779), and thiazolidinone motifs, could exhibit intensified or novel biological effects. derpharmachemica.com

The synthesis of these conjugates typically starts with imidazo[1,2-b]pyridazine-2-carboxylic acid. This starting material is converted through several steps, including the formation of an intermediate hydrazide, which is then reacted with an appropriate aldehyde. The final key step is the cyclization with mercaptoacetic acid, which forms the desired 4-oxo-thiazolidin ring, linked via an amide bond to the core scaffold. derpharmachemica.com This modular synthesis allows for the creation of a library of novel conjugates for biological screening.

Exploration of Substituents for Enhanced Metabolic Stability and Permeability

Optimizing the pharmacokinetic properties of a lead compound, particularly its metabolic stability and cell permeability, is a critical step in drug development. For derivatives of the imidazo[1,2-b]pyridazine scaffold, significant improvements in these areas have been achieved through targeted substituent exploration. nih.gov

In a series of Tyk2 JH2 inhibitors, a dramatic improvement in metabolic stability was achieved by replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety. nih.govnih.gov This modification significantly stabilized the compounds when incubated with rodent liver microsomes. nih.gov

Further optimization focused on the N1-substituent of the newly introduced 2-oxo-1,2-dihydropyridine ring to enhance membrane permeability, a key factor for oral bioavailability. While various alkyl, aryl, and heteroaryl groups were tolerated for Tyk2 JH2 activity, the introduction of a 2-pyridyl group at this position was found to provide a substantial enhancement in Caco-2 permeability. nih.gov This improvement was attributed to the ability of the 2-pyridyl group to form an intramolecular hydrogen bond, which can mask polar atoms and reduce the energy barrier for passive diffusion across cell membranes. nih.gov

Compound IDN1-SubstituentCaco-2 Permeability (nm/s)
6f Phenyl18
6g 3-Pyridyl14
6e 2-Pyridyl140
6j 2-Pyridyl (with 6"-F)59

Data showing the effect of the N1-substituent on Caco-2 permeability. nih.gov

This strategic exploration demonstrates how specific functional groups can be employed not only to modulate potency but also to fine-tune the drug-like properties of the imidazo[1,2-b]pyridazine scaffold, leading to candidates with more favorable metabolic stability and permeability profiles. nih.gov

Future Research Directions and Translational Potential for 3 Iodoimidazo 1,2 B Pyridazin 6 Amine Analogues

Continued Lead Optimization for Preclinical Development

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to improve its drug-like properties. For analogues derived from 3-iodoimidazo[1,2-b]pyridazin-6-amine, this process will involve systematic modifications to enhance potency, selectivity, and pharmacokinetic profiles. The C-3 iodo and C-6 amine groups are primary handles for such modifications.

Structure-activity relationship (SAR) studies will be central to this effort. For instance, in the development of IRAK4 inhibitors, modifications on the imidazo[1,2-b]pyridazine (B131497) core were crucial for achieving high potency and selectivity. nih.gov Similarly, for mTOR inhibitors based on this scaffold, SAR exploration led to compounds with significant anti-proliferative activity. nih.gov Future work should systematically explore a diverse range of substituents at the C-3 position via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and at the C-6 amino group through acylation, alkylation, or arylation. researchgate.net

Key optimization goals will include:

Improving Metabolic Stability: Early-stage assessment of metabolic stability in liver microsomes is essential. Modifications that block potential sites of metabolism without compromising activity can lead to compounds with better in vivo half-life. nih.gov

Enhancing Aqueous Solubility: Poor solubility can hinder oral absorption and formulation. Introducing polar functional groups or employing prodrug strategies can address this challenge.

Reducing Off-Target Effects: Kinase selectivity profiling against a broad panel of kinases is crucial to minimize potential toxicity. As seen with inhibitors of Haspin kinase, subtle structural changes can significantly alter the selectivity profile. tandfonline.com

The following table outlines potential optimization strategies for analogues of this compound.

Table 1: Lead Optimization Strategies
Parameter Strategy Rationale
Potency Introduce diverse aryl/heteroaryl groups at C-3 via Suzuki or Stille coupling. To explore key interactions with the target's binding site.
Selectivity Modify substituents on the C-6 amine to alter steric and electronic properties. To reduce binding to off-target proteins, particularly related kinases.
Solubility Incorporate polar groups like morpholine (B109124) or piperazine (B1678402) at the C-6 position. To improve aqueous solubility and facilitate formulation.
Metabolic Stability Introduce blocking groups (e.g., fluorine) at metabolically liable positions. To prevent rapid clearance and improve pharmacokinetic profile.
Oral Bioavailability Optimize lipophilicity (LogP) and polar surface area (PSA). To enhance absorption from the gastrointestinal tract.

Identification of Novel Biological Targets and Therapeutic Applications

Future research should employ phenotypic screening of diverse analogue libraries against various cell lines or disease models. A hit from such a screen can then be subjected to target deconvolution studies using chemoproteomics or other "omics" approaches to identify its molecular target. This strategy can uncover unexpected therapeutic opportunities. For example, compounds initially designed as kinase inhibitors might show potent activity against parasites or viruses, opening new avenues for development. researchgate.net The broad-spectrum antiviral activity of some 2-aminoimidazo[1,2-b]pyridazines against picornaviruses highlights the potential for discovering novel anti-infective agents. nih.govacs.org

Potential new therapeutic areas to explore include:

Neurodegenerative Diseases: Building on the finding that some imidazo[1,2-b]pyridazines can act as ligands for β-amyloid plaques, analogues could be developed as diagnostic imaging agents or as therapeutics for Alzheimer's disease. nih.gov

Infectious Diseases: The scaffold's known antiparasitic and antiviral activities warrant further investigation against a broader range of pathogens, including drug-resistant bacteria and emerging viruses. researchgate.netnih.gov

Autoimmune Disorders: Given the role of kinases like IRAK4 and Tyk2 in immune signaling, novel analogues could be potent immunomodulators for diseases like rheumatoid arthritis or lupus. nih.govnih.gov

Advancements in Scalable and Sustainable Synthetic Methodologies

For any promising drug candidate, the ability to produce it on a large scale in a cost-effective and environmentally friendly manner is crucial for translational success. Research into the synthesis of this compound analogues should therefore focus on developing scalable and sustainable methods.

One-Pot and Multicomponent Reactions (MCRs): These approaches, such as the Groebke–Blackburn–Bienaymé reaction for related imidazo-fused heterocycles, combine multiple steps into a single operation, reducing solvent use, purification steps, and waste. mdpi.commdpi.com

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety for hazardous reactions, and easier scalability compared to batch processing.

Green Chemistry Principles: Employing less toxic reagents, using greener solvents (e.g., water, ethanol), and utilizing energy-efficient techniques like microwave or ultrasound irradiation can significantly reduce the environmental impact of synthesis. nih.govresearchgate.net The development of metal-free synthetic routes is also a key goal in sustainable chemistry. acs.org

The following table compares traditional batch synthesis with modern, sustainable approaches.

Table 2: Comparison of Synthetic Methodologies
Methodology Advantages Disadvantages
Traditional Batch Synthesis Well-established procedures. Often requires multiple steps, generates significant waste, can be difficult to scale.
Microwave/Ultrasound-Assisted Rapid reaction times, often higher yields. nih.gov Specialized equipment required, scalability can be a challenge.
Multicomponent Reactions (MCRs) High efficiency, atom economy, reduced waste. mdpi.com Scope of suitable starting materials can be limited.
Continuous Flow Chemistry Enhanced safety, precise control, easy scalability. acs.org High initial setup cost, potential for clogging.

Integration with High-Throughput Screening and Omics Approaches

The combination of combinatorial chemistry, high-throughput screening (HTS), and "omics" technologies represents a powerful paradigm for modern drug discovery. Libraries of this compound analogues are well-suited for this approach.

High-Throughput Screening (HTS): Large, diverse libraries of analogues can be rapidly screened against specific molecular targets (e.g., a panel of kinases) or in cell-based phenotypic assays. HTS was instrumental in identifying the initial hits for imidazo[1,2-a]pyridine-based antituberculosis agents, a strategy that can be mirrored for the imidazo[1,2-b]pyridazine core. nih.gov

Omics Approaches: For hits identified through phenotypic screening, a suite of omics technologies can be used to elucidate their mechanism of action:

Genomics/Transcriptomics (RNA-Seq): Can reveal changes in gene expression profiles induced by the compound, providing clues about the pathways it modulates.

Proteomics: Can identify direct protein targets or changes in protein phosphorylation patterns (phosphoproteomics), which is particularly useful for kinase inhibitors.

Metabolomics: Can uncover compound-induced alterations in cellular metabolism, pointing to effects on metabolic enzymes or pathways.

This integrated approach accelerates the hit-to-lead process by simultaneously providing information on a compound's activity and its mechanism, facilitating more informed decisions for lead optimization.

Rational Design of Multi-Targeting Agents Based on the Imidazo[1,2-b]pyridazine Core

Complex diseases like cancer often involve multiple dysregulated signaling pathways. Single-target drugs can be limited by the development of resistance. Therefore, designing single molecules that modulate multiple targets offers a promising therapeutic strategy. The imidazo[1,2-b]pyridazine scaffold is an excellent starting point for developing multi-targeting agents, as exemplified by ponatinib (B1185), which inhibits multiple tyrosine kinases. rsc.orgresearchgate.net

Rational design of multi-targeting agents can be achieved by:

Structure-Based Design: Using crystal structures of different target proteins, medicinal chemists can design hybrid molecules that incorporate pharmacophoric features necessary for binding to each target. For example, a compound could be designed to simultaneously inhibit both a kinase (like PI3K) and a related downstream target (like mTOR), as has been explored for similar heterocyclic systems. drugbank.com

Fragment-Based Linking: Fragments known to bind to different targets can be linked together using the imidazo[1,2-b]pyridazine core as a central scaffold.

Pharmacophore Merging: Overlapping the key binding features of known inhibitors for two different targets can lead to a novel, single chemical entity that is active against both.

Potential multi-target combinations for cancer therapy could include inhibitors of PI3K/mTOR, dual Aurora/FLT3 kinases, or CDK/Haspin kinases, all of which are relevant targets for which imidazo-fused heterocycles have shown promise. tandfonline.comdrugbank.comacs.org This approach could lead to more durable clinical responses and overcome resistance mechanisms that plague single-agent therapies.

Q & A

Q. What are the recommended synthetic routes for 3-Iodoimidazo[1,2-b]pyridazin-6-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of imidazo[1,2-b]pyridazine derivatives often involves condensation reactions or substitution at the 6-position. For 3-iodo derivatives, iodination can be achieved via halogen exchange or direct electrophilic substitution. A validated approach involves:

  • Starting with 6-aminopyridazine derivatives, followed by cyclization with α-haloketones or aldehydes to form the imidazo core .
  • Introducing iodine at position 3 using iodinating agents (e.g., N-iodosuccinimide) under controlled conditions to avoid over-halogenation.
    Optimization Tips:
  • Monitor reaction progress via TLC or LC-MS to prevent side reactions.
  • Adjust solvent polarity (e.g., DMF for high-temperature reactions, DCM for milder conditions) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1 \text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F}-NMR (if fluorinated analogs exist) to confirm substitution patterns and amine proton environments .
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve 3D structures, particularly for iodine-heavy atoms that enhance diffraction contrast .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and purity, critical for validating synthetic success.

Q. What solubility properties should guide solvent selection for biological assays?

Q. How does the iodine substituent at position 3 influence biological activity compared to other halogens?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Compare IC50_{50} values of halogenated analogs (e.g., Cl, Br, I) in kinase inhibition assays. Iodine’s larger van der Waals radius may enhance hydrophobic interactions in binding pockets .
  • Case Study: In Pim kinase inhibitors (e.g., SGI-1776), bulky substituents at position 3 improve selectivity by occupying specific subpockets .
  • Experimental Design: Synthesize analogs via parallel halogenation and test in enzyme assays (e.g., fluorescence-based kinase profiling).

Q. What computational strategies predict target interactions and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., Pim-1). Focus on iodine’s role in halogen bonding .
  • ADMET Prediction: Tools like SwissADME estimate logP, solubility, and CYP450 interactions. Iodo-substituted compounds may exhibit higher logP, requiring formulation optimization .
  • Dynamics Simulations: MD simulations (e.g., GROMACS) assess binding stability over time, highlighting iodine’s impact on conformational flexibility .

Q. How can researchers resolve contradictions in biological assay data across studies?

Methodological Answer:

  • Data Triangulation: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Control Experiments: Test for off-target effects via kinase selectivity panels or gene knockout models .
  • Meta-Analysis: Compare datasets from structurally related compounds (e.g., antiplasmodial imidazopyridazines) to identify trends in iodine’s role .

Data Contradiction Analysis

Q. Discrepancies in reported IC50_{50}50​ values for imidazo[1,2-b]pyridazine derivatives: How to address them?

Methodological Answer:

  • Source Investigation: Check assay conditions (e.g., ATP concentration in kinase assays, cell line variability). For example, SGI-1776’s IC50_{50} varies with Pim isoform expression levels .
  • Statistical Rigor: Apply ANOVA or non-parametric tests to assess significance across replicates.
  • Crystallographic Validation: Resolve target-ligand structures to confirm binding modes, reducing ambiguity from indirect measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.